N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S2/c1-16-7-12-21-22(13-16)35-24(30-21)17-8-10-19(11-9-17)27-23(32)14-20-15-34-26(29-20)31-25(33)28-18-5-3-2-4-6-18/h2-13,15H,14H2,1H3,(H,27,32)(H2,28,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCCMAZRHYTVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, a compound featuring both thiazole and urea functionalities, has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring fused with a benzo[d]thiazole moiety and a phenylureido group. Its chemical structure can be represented as follows:
This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The following table summarizes the anticancer activity results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.5 | Induction of apoptosis via caspase activation |
| C6 | 2.0 | Inhibition of DNA synthesis |
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in tumor cells. This is facilitated through several mechanisms:
- Caspase Activation: The compound activates caspases, leading to programmed cell death.
- Inhibition of Proliferation: It significantly reduces DNA synthesis in cancer cells, thus inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.
Case Studies
-
In Vitro Studies:
A study conducted on A549 and C6 cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating effective induction of apoptosis. -
Animal Models:
In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor growth compared to control groups. Tumor weight was measured post-treatment, revealing a reduction of approximately 50% in treated mice.
Broader Biological Activities
Beyond anticancer properties, thiazole and benzothiazole derivatives have exhibited:
- Antibacterial Activity: Some derivatives have shown effectiveness against various bacterial strains.
- Antifungal Properties: Compounds similar to this compound have demonstrated antifungal activity in vitro.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. For instance, derivatives synthesized from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The introduction of various substituents on the benzothiazole structure can enhance these antimicrobial activities, making it a promising scaffold for developing new antibiotics.
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In a study focusing on similar benzothiazole derivatives, compounds demonstrated potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific mechanism often involves the modulation of signaling pathways crucial for tumor growth.
Case Studies and Research Findings
- Synthesis and Evaluation of Antimicrobial Activity :
- Inhibitory Activity Against Viruses :
- Anticancer Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions involving thiazole and benzothiazole precursors. For example, 2-aminothiazole derivatives react with acetonitrile in the presence of anhydrous aluminum chloride to form acetamide intermediates . Optimized conditions include using ethanol or THF as solvents, catalytic DMAP for coupling reactions, and controlled temperatures (e.g., reflux at 80°C for 6–12 hours) to improve yields (70–85%) . Purity is enhanced via recrystallization in ethanol or column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 504.2 [M+H]⁺) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the compound’s interaction with biological targets?
- Methodology : Docking studies (e.g., using AutoDock Vina) model the compound’s binding to enzymes like α-glucosidase or kinase targets. The thiazole and benzothiazole moieties show hydrogen bonding with active-site residues (e.g., Asp349, Arg439), while the phenylurea group enhances hydrophobic interactions. Scoring functions (ΔG ≈ −9.2 kcal/mol) suggest strong binding affinity, corroborated by in vitro IC₅₀ values .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology : Discrepancies in NMR splitting patterns or IR peak shifts often arise from polymorphic forms or solvent residues. Solutions include:
- Dynamic NMR : Assesses rotational barriers in urea linkages to explain peak broadening .
- PXRD : Differentiates crystalline vs. amorphous phases .
- HPLC-PDA : Quantifies impurities (>95% purity threshold) .
Q. How do reaction mechanisms for forming the thiazole-urea linkage vary under acidic vs. basic conditions?
- Mechanistic Insights :
- Acidic Conditions : Protonation of the urea nitrogen facilitates nucleophilic attack by the thiazole’s amino group, forming a stable six-membered transition state .
- Basic Conditions : Deprotonation of the thiazole NH enhances reactivity with isocyanate intermediates, favoring a carbamate-like pathway . Kinetic studies (monitored via FT-IR) show basic conditions accelerate the reaction (t₁/₂ = 30 min vs. 2 hours under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
